molecular formula C17H25NO2S2 B2463917 2-(cyclopentylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide CAS No. 2415629-57-9

2-(cyclopentylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide

Cat. No.: B2463917
CAS No.: 2415629-57-9
M. Wt: 339.51
InChI Key: WAURRIINWAJTDJ-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide is an organic compound that features a unique combination of cyclopentylsulfanyl and thiophen-oxanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the cyclopentylsulfanyl group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.

    Introduction of the thiophen-oxanyl group: This step involves the formation of the oxan ring and its subsequent functionalization with a thiophen group.

    Coupling of the two fragments: The final step involves coupling the cyclopentylsulfanyl and thiophen-oxanyl fragments through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The thiophen ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated thiophen derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfur-containing groups could play a role in redox reactions or in the formation of disulfide bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide
  • 2-(cyclopentylsulfanyl)-N-{[4-(furan-3-yl)oxan-4-yl]methyl}acetamide

Uniqueness

2-(cyclopentylsulfanyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide is unique due to the specific positioning of the thiophen group on the oxan ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S2/c19-16(12-22-15-3-1-2-4-15)18-13-17(6-8-20-9-7-17)14-5-10-21-11-14/h5,10-11,15H,1-4,6-9,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAURRIINWAJTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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